(R)-4,5,5-Triphenyloxazolidin-2-one (R)-4,5,5-Triphenyloxazolidin-2-one
Brand Name: Vulcanchem
CAS No.: 156481-74-2
VCID: VC21154528
InChI: InChI=1S/C21H17NO2/c23-20-22-19(16-10-4-1-5-11-16)21(24-20,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H,(H,22,23)/t19-/m1/s1
SMILES: C1=CC=C(C=C1)C2C(OC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C21H17NO2
Molecular Weight: 315.4 g/mol

(R)-4,5,5-Triphenyloxazolidin-2-one

CAS No.: 156481-74-2

Cat. No.: VC21154528

Molecular Formula: C21H17NO2

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

(R)-4,5,5-Triphenyloxazolidin-2-one - 156481-74-2

Specification

CAS No. 156481-74-2
Molecular Formula C21H17NO2
Molecular Weight 315.4 g/mol
IUPAC Name (4R)-4,5,5-triphenyl-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C21H17NO2/c23-20-22-19(16-10-4-1-5-11-16)21(24-20,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H,(H,22,23)/t19-/m1/s1
Standard InChI Key QCWBJFYOEHCELV-LJQANCHMSA-N
Isomeric SMILES C1=CC=C(C=C1)[C@@H]2C(OC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4
SMILES C1=CC=C(C=C1)C2C(OC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES C1=CC=C(C=C1)C2C(OC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator